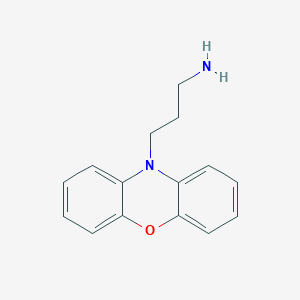

3-(10H-Phenoxazin-10-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxazin-10-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMMSXVDMCIGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Approaches to Phenoxazine (B87303) Core Synthesis and Functionalization

The foundational phenoxazine ring system can be constructed through several synthetic routes, which have evolved since its first synthesis over a century ago. nih.govnih.gov Key methodologies focus on the formation of the central oxazine ring. nih.gov

Classic and modern approaches include:

Thermal Condensation: The first synthesis of phenoxazine was achieved through the thermal condensation of o-aminophenol with catechol in 1887, a method reported by Bernthsen. nih.gov

Transition Metal-Free Routes: One significant metal-free pathway involves the reaction of 2-aminophenols with 3,4-dihaloarenes that are substituted with electron-withdrawing groups, proceeding via a Smiles rearrangement. nih.govnih.gov Another approach is the cyclization of iodo-substituted diaryl ethers. nih.gov A formal synthesis of phenoxazine has been developed based on the O-arylation of a phenol with an unsymmetrical diaryliodonium salt to create a diaryl ether intermediate, which is then cyclized. nih.gov

Metal-Catalyzed Cross-Coupling: Copper-catalyzed cyclization of 2-(2-bromophenoxy)anilines has been employed to form the necessary C–O and C–N bonds for creating the phenoxazine core. nih.gov

Oxidative Coupling: 3H-Phenoxazin-3-ones, which can be precursors to other derivatives, are often accessed through the oxidative coupling of o-aminophenols. researchgate.net

Modern Reagent-Based Synthesis: A recent method reports the synthesis of 2,3-dinitrophenoxazines by reacting 2-aminophenol or its N-methylated version with 1,2-difluoro-4,5-dinitrobenzene in the presence of sodium carbonate. acs.orgnih.gov

The following table summarizes key methodologies for the synthesis of the phenoxazine core.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |

| Bernthsen Synthesis | o-Aminophenol, Catechol | Thermal Condensation | Classic, foundational method. | nih.gov |

| Smiles Rearrangement | 2-Aminophenol, 3,4-Dihaloarene (with EWG) | Transition Metal-Free | Effective for specific substituted phenoxazines. | nih.govnih.gov |

| Diaryl Ether Cyclization | ortho-Disubstituted Diaryl Ether | Transition Metal-Free | Involves intramolecular N-arylation. | nih.gov |

| Ullmann Condensation | 2-(2-Bromophenoxy)aniline | Copper-Catalyzed | Forms C-O and C-N bonds in one step. | nih.gov |

| Dinitrobenzene Reaction | 2-Aminophenol, 1,2-Difluoro-4,5-dinitrobenzene | Na2CO3, Hot EtOH | Modern route to functionalized phenoxazines. | acs.orgnih.gov |

Elaboration of the N-10 Position with Aliphatic Amine Chains

The nitrogen atom at the 10-position of the phenoxazine ring is a primary site for functionalization, allowing for the introduction of various side chains that modulate the compound's properties. nih.gov The nucleophilic nature of this nitrogen facilitates reactions with electrophiles, such as alkyl halides.

While a direct, detailed synthesis for 3-(10H-Phenoxazin-10-yl)propan-1-amine is not extensively documented in the provided literature, its synthesis can be reliably inferred from standard N-alkylation procedures applied to phenoxazine and related heterocyclic systems. A common and effective strategy involves the alkylation of the phenoxazine nitrogen with a three-carbon chain bearing a protected amine functionality, followed by deprotection.

A plausible synthetic pathway would be:

N-Alkylation: Reaction of the phenoxazine parent molecule with an alkylating agent such as N-(3-bromopropyl)phthalimide. This reaction is typically carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenoxazine nitrogen, creating a more potent nucleophile that then displaces the bromide on the propyl chain.

Deprotection: The resulting phthalimide-protected intermediate is then treated with hydrazine hydrate in a solvent like ethanol (B145695). This step cleaves the phthalimide group, liberating the primary amine and yielding the final product, 3-(10H-Phenoxazin-10-yl)propan-1-amine.

This two-step approach is a standard method for introducing primary amine side chains while avoiding side reactions that could occur with a free amine on the alkylating agent.

Alkylation and amidation are two of the most powerful techniques for modifying the phenoxazine scaffold at the N-10 position.

Alkylation: As described above, N-alkylation is a fundamental method for attaching carbon-based chains. The lipophilicity and biological activity of phenoxazine derivatives can be significantly altered by varying the length of the N-10 alkyl chain. researchgate.net For instance, studies on related compounds have shown that increasing the chain length from propyl to hexyl can impact biological potency. researchgate.net The synthesis of N-alkyl phenoxazines has been explored for their use as photoredox catalysts, demonstrating the tunability of their electronic properties through such modifications. nih.gov

Amidation: The introduction of an amide bond at the N-10 position leads to 10-amido phenoxazine derivatives. These are typically synthesized in a multi-step process:

Nitrosation: Phenoxazine is reacted with sodium nitrite to form 10-nitrosyl phenoxazine. uobaghdad.edu.iquobaghdad.edu.iq

Reduction: The nitrosyl group is reduced, for example with zinc in acetic acid, to yield 10-amino phenoxazine. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq

Condensation: The 10-amino phenoxazine is then condensed with various acyl chlorides (e.g., benzoyl chloride, isovaleryl chloride) to form the corresponding N-amido derivatives. uobaghdad.edu.iquobaghdad.edu.iq

Palladium-catalyzed amidation reactions have also been reported for structurally complex phenoxazine systems, showcasing a modern approach to forming this crucial bond. researchgate.net

Preparation of Structurally Related Phenoxazine-Amine Derivatives

The synthetic flexibility of the phenoxazine scaffold allows for the preparation of a wide array of derivatives with different amine-containing side chains. These variations are often pursued to modulate the physicochemical and biological properties of the molecule.

Research has described the synthesis of various N-10 substituted derivatives:

Varying Alkyl Chain Length: A series of N-10 alkylated phenoxazines with propyl, butyl, pentyl, and hexyl chains have been studied to investigate the effect of lipophilicity on biological activity. researchgate.net

Tertiary Amine Derivatives: Chlorinated phenoxazine derivatives featuring a tertiary amine as part of a second ring system have been synthesized and evaluated. nih.gov

Piperazine Derivatives: A notable class of derivatives involves a propyl linker between the N-10 position of phenoxazine and a piperazine ring, which can be further substituted. google.com

Branched and Functionalized Chains: The synthesis of promethazine, a related phenothiazine (B1677639) derivative, involves the attachment of a propan-2-amine side chain via reductive amination of a ketone precursor, demonstrating a route to branched and further substituted amine chains. mdpi.com

The table below provides examples of such structurally related derivatives.

| Derivative Class | Key Structural Feature | Synthetic Approach | Reference |

| N-Alkyl Homologues | Straight alkyl chains (C4-C6) at N-10 | N-Alkylation with corresponding alkyl halides | researchgate.net |

| N-Piperazinylpropyl Phenoxazines | Piperazine ring linked via a propyl chain to N-10 | N-Alkylation with a suitable piperazine-containing electrophile | google.com |

| Branched-Chain Amines | e.g., Propan-2-amine linker at N-10 | Reductive amination of an N-10 linked ketone | mdpi.com |

| Chlorinated Tertiary Amines | Chlorine on phenoxazine core; tertiary amine side chain | Multi-step synthesis involving core chlorination and N-alkylation | nih.gov |

Advanced Synthetic Methodologies for Conjugates and Hybrid Systems

The phenoxazine moiety is frequently incorporated into larger, more complex molecular architectures to create conjugates and hybrid systems with unique properties for applications in materials science and medicine.

Polymer Conjugates: Phenoxazine has been used as a donor unit in donor-acceptor conjugated copolymers. These materials are synthesized via methods like Pd-catalyzed direct (hetero)arylation polycondensation, linking phenoxazine units with other aromatic systems like diketopyrrolopyrrole. researchgate.net

Porphyrin Hybrids: Phenoxazine-embedded heteroporphyrins have been synthesized. researchgate.net This involves condensing a phenoxazine-based tripyrrane with a suitable bis(hydroxymethyl) heterocycle under acid-catalyzed conditions, creating a complex macrocyclic structure that integrates the electronic properties of both the porphyrin and the phenoxazine. researchgate.net

Indole Conjugates: Studies have explored the synthesis and activity of phenoxazine-indole conjugates, linking these two biologically important heterocyclic systems. nih.gov

Fluorescent Probes: The strong electron-donating capacity of the phenoxazine core makes it an excellent building block for fluorescent dyes and probes. nih.gov For example, new fluorophores containing two molecules of phenoxazine have been developed for creating fluorescent polymer nanoparticles. nih.gov

These advanced methodologies demonstrate the utility of the phenoxazine scaffold as a versatile building block for creating functional materials and complex molecular probes.

Spectroscopic and Photophysical Characterization Research

Advanced Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-(10H-Phenoxazin-10-yl)propan-1-amine. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), the molecular structure can be pieced together with high accuracy.

In the ¹H NMR spectrum of 3-(10H-Phenoxazin-10-yl)propan-1-amine, distinct signals are expected for the aromatic protons of the phenoxazine (B87303) ring system and the aliphatic protons of the propan-1-amine side chain. The aromatic protons typically appear in the downfield region, generally between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns of these protons provide information about their relative positions on the phenoxazine core.

The protons of the propyl chain would appear in the upfield region. The methylene (B1212753) group attached to the nitrogen of the phenoxazine ring (N-CH₂) is expected to be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (CH₂-NH₂), and finally the central methylene group (-CH₂-). The amine (NH₂) protons can appear over a broad chemical shift range and may exhibit broadening.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the phenoxazine ring typically resonate in the range of 110-150 ppm. chemicalbook.com The chemical shifts of the aliphatic carbons of the propyl chain would be found at lower ppm values.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 8.0 | Multiplet |

| N-CH₂ | ~3.5 - 4.0 | Triplet |

| -CH₂- | ~1.8 - 2.2 | Multiplet |

| CH₂-NH₂ | ~2.7 - 3.2 | Triplet |

| NH₂ | 1.0 - 3.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 140 - 150 |

| Aromatic C-N | 130 - 145 |

| Aromatic C-H | 110 - 130 |

| N-CH₂ | 40 - 45 |

| -CH₂- | 25 - 30 |

| CH₂-NH₂ | 35 - 40 |

Mass Spectrometry in the Characterization of Phenoxazine-Amine Structures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(10H-Phenoxazin-10-yl)propan-1-amine, mass spectrometry would confirm its molecular weight of 240.31 g/mol .

In mass spectral analysis of N-substituted phenoxazine derivatives, the phenoxazine ring system is generally observed to be stable. nih.gov Fragmentation primarily occurs along the alkyl side-chain. nih.gov For 3-(10H-Phenoxazin-10-yl)propan-1-amine, characteristic fragmentation patterns would involve the cleavage of the propyl-amine chain. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would lead to the formation of specific fragment ions that can be detected and analyzed to confirm the structure of the side chain. The molecular ion peak, corresponding to the intact molecule, would also be observed, often as an odd number for a molecule containing a single nitrogen atom. miamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3-(10H-Phenoxazin-10-yl)propan-1-amine would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the phenoxazine ring would give a strong absorption band typically in the range of 1230-1270 cm⁻¹. The C-N stretching of the tertiary amine within the phenoxazine ring and the primary amine at the end of the side chain would also produce characteristic bands.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. Studies on the phenoxazine radical cation have utilized resonance Raman spectroscopy to probe the structural changes upon radical formation. rsc.org For the neutral molecule, Raman spectroscopy would confirm the presence of the key functional groups identified by IR spectroscopy. nih.gov

Photophysical Studies of Phenoxazine-Based Systems

Phenoxazine and its derivatives are known for their interesting photophysical properties, including strong light absorption and fluorescence emission. nih.gov These properties are highly dependent on the molecular structure and the surrounding environment.

Fluorescence Spectroscopy for Emission and Excitation Profiling

Fluorescence spectroscopy is a key technique for studying the emissive properties of molecules. Phenoxazine derivatives are generally fluorescent, and the introduction of an N-alkyl amine substituent can influence the emission characteristics. nih.govnih.gov

The fluorescence emission spectrum of 3-(10H-Phenoxazin-10-yl)propan-1-amine would show the wavelengths of light emitted after the molecule is excited by a higher energy light source. The position and intensity of the emission peak are sensitive to the solvent polarity and the presence of other interacting species. Generally, phenoxazine derivatives exhibit emission in the blue to green region of the visible spectrum. nih.gov The excitation spectrum, which measures the fluorescence intensity as a function of the excitation wavelength, ideally mirrors the absorption spectrum of the molecule.

Determination of Quantum Yields and Molar Absorption Coefficients

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of phenoxazine derivatives can vary significantly depending on their structure and environment. nih.govnih.gov For instance, the parent phenoxazine has a quantum yield of 0.13 in cyclohexane. The introduction of substituents can either enhance or quench the fluorescence.

The molar absorption coefficient (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law. Phenoxazine exhibits strong absorption in the UV region. photochemcad.comnist.gov For example, phenoxazine in ethanol (B145695) shows a strong absorption peak at 239 nm with a molar absorption coefficient of 39,800 M⁻¹cm⁻¹. photochemcad.com N-alkyl phenoxazine derivatives also exhibit strong light absorption, with some showing broad absorption into the visible region. nih.gov

Interactive Data Table: Representative Photophysical Data for Phenoxazine

| Parameter | Value | Solvent | Reference |

| Absorption Max (λ_abs) | 239 nm | Ethanol | photochemcad.com |

| Molar Absorption Coefficient (ε) | 39,800 M⁻¹cm⁻¹ | Ethanol | photochemcad.com |

| Fluorescence Quantum Yield (ΦF) | 0.025 | Ethanol | nih.gov |

Time-Resolved Fluorescence for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a critical technique used to understand the excited-state dynamics of a molecule, providing insights into processes such as fluorescence lifetime, charge transfer, and intersystem crossing. edinst.comnih.gov For many phenoxazine derivatives, these studies have been crucial in elucidating the pathways to long-lived triplet excited states, which is important for applications in photoredox catalysis. nih.gov Unfortunately, specific time-resolved fluorescence data, including fluorescence decay kinetics and lifetime components for 3-(10H-Phenoxazin-10-yl)propan-1-amine, are not readily found in the reviewed literature. Such data would be essential for a complete understanding of its excited-state behavior.

Solvatochromic Behavior and Environmental Sensitivity Studies

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key characteristic for probes designed to study cellular environments. nih.govrsc.org The emission spectra of many fluorescent molecules are sensitive to the surrounding environment. While phenoxazine-based fluorophores have been designed to be environmentally sensitive, specific studies detailing the solvatochromic shifts of 3-(10H-Phenoxazin-10-yl)propan-1-amine in a range of solvents with varying polarities are not available. Data from such studies would typically be presented in a table showing the absorption and emission maxima in different solvents, which is currently absent from the scientific record for this compound.

Aggregation-Induced Emission (AIE) Phenomenon Investigations

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent in an aggregated state. nih.govrsc.org This property is of significant interest for various applications, including organic light-emitting diodes (OLEDs) and biological sensing. Research has shown that some molecules containing phenoxazine exhibit AIE characteristics. nih.govnih.gov These studies often involve complex molecular structures where the phenoxazine moiety is combined with other groups to promote AIE. However, investigations to determine if 3-(10H-Phenoxazin-10-yl)propan-1-amine itself exhibits AIE are not documented. A typical investigation would involve measuring the fluorescence intensity in solvent mixtures with varying fractions of a poor solvent to induce aggregation, but such data for this specific compound could not be located.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of phenoxazine (B87303) derivatives. mdpi.com For 3-(10H-Phenoxazin-10-yl)propan-1-amine, the phenoxazine core acts as a potent electron-donating moiety. nih.govnih.gov DFT calculations typically reveal that the highest occupied molecular orbital (HOMO) is delocalized over the phenoxazine ring system, which is characteristic of its electron-rich nature. rsc.org Conversely, the lowest unoccupied molecular orbital (LUMO) distribution is also influenced by the tricyclic core and the N-propylamine substituent.

Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions. rsc.org For instance, interactions between the nitrogen lone pair orbitals and the aromatic π-system are key features of the phenoxazine scaffold. Global and local reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be derived from these calculations to predict the most likely sites for electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These values are representative examples based on calculations for similar phenoxazine derivatives and may not reflect experimentally determined values for this specific compound.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates electronic stability and excitation energy. |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The phenoxazine ring system is not perfectly planar but adopts a characteristic "butterfly" or folded conformation along the N-O axis. mdpi.comresearchgate.net Molecular dynamics (MD) simulations are a powerful technique to explore the conformational landscape of 3-(10H-Phenoxazin-10-yl)propan-1-amine, including the dynamics of this folding and the flexibility of the N-propylamine side chain. researchgate.net

MD simulations model the atomic motions of the molecule over time, considering the forces between bonded and non-bonded atoms. mdpi.com These simulations can be performed in a vacuum or, more realistically, in various solvent environments to understand how intermolecular interactions affect the molecule's shape and behavior. nih.gov For 3-(10H-Phenoxazin-10-yl)propan-1-amine, simulations in an aqueous solution would be particularly relevant to predict its behavior in biological systems, highlighting the formation of hydrogen bonds between the terminal amine group and surrounding water molecules. nih.gov

The results of MD simulations can provide information on:

Conformational Preferences: Identifying the most stable (lowest energy) conformations of the propylamine (B44156) chain (e.g., gauche vs. anti).

Ring Flexibility: Quantifying the degree and frequency of the butterfly-like bending of the phenoxazine core. researchgate.net

Solvation Structure: Analyzing the radial distribution functions to understand how solvent molecules arrange around the solute, particularly around the polar amine group and the hydrophobic aromatic rings.

Theoretical Exploration of Photophysical Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules like 3-(10H-Phenoxazin-10-yl)propan-1-amine. nih.govacs.org It is used to calculate the energies of electronic transitions, which correspond to the absorption of light, and to simulate UV-Visible absorption spectra. youtube.com

For phenoxazine derivatives, the lowest energy electronic transitions are typically of a π → π* character, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). rsc.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the transition's probability or intensity. researchgate.netresearchgate.net

The nature of the N-substituent can influence the photophysical properties. While the simple propyl chain on 3-(10H-Phenoxazin-10-yl)propan-1-amine is not a chromophore itself, its conformational flexibility can subtly affect the electronic structure of the phenoxazine core, potentially leading to minor shifts in the absorption spectrum. nih.gov Analysis of the molecular orbitals involved in each calculated transition allows for their definitive assignment (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). researchgate.netnih.gov Such studies are foundational for understanding the molecule's potential use in applications like organic light-emitting diodes (OLEDs) or as a photoredox catalyst, areas where phenoxazine derivatives have shown significant promise. nih.govnih.gov

Table 2: Illustrative TD-DFT Predicted Electronic Transitions (Note: These values are representative examples based on calculations for similar phenoxazine derivatives.)

| Excited State | Calculated Wavelength (λmax) | Oscillator Strength (f) | Dominant Orbital Contribution | Transition Type |

| S1 | ~380 nm | 0.07 | HOMO -> LUMO | π -> π |

| S2 | ~330 nm | 0.05 | HOMO-1 -> LUMO | π -> π |

| S3 | ~290 nm | 0.35 | HOMO -> LUMO+1 | π -> π* |

In Silico Modeling for Structure-Activity/Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and biological activities of a molecule, thereby guiding the design of new compounds with enhanced characteristics. youtube.comekb.eg For 3-(10H-Phenoxazin-10-yl)propan-1-amine, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. youtube.com

QSAR studies establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its biological activity. nih.gov Although specific QSAR models for 3-(10H-Phenoxazin-10-yl)propan-1-amine are not publicly available, models have been developed for structurally related phenothiazines and other heterocyclic compounds. nih.gov These models often identify key descriptors such as:

Molecular Volume and Surface Area: Describing the steric bulk of the molecule.

Electronic Parameters: Such as HOMO/LUMO energies and partial atomic charges.

Topological Indices: Numerical descriptors of molecular connectivity.

By building a QSAR model with a series of related phenoxazine derivatives, one could predict the potential activity of 3-(10H-Phenoxazin-10-yl)propan-1-amine for a specific target, for instance, as an antimicrobial agent or a topoisomerase inhibitor, activities for which other phenazine (B1670421) derivatives have been investigated. researchgate.netnih.gov This in silico screening helps prioritize which compounds are most promising for synthesis and experimental testing, saving time and resources. youtube.com

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Anticancer Mechanisms of Phenoxazine-Amine Derivatives

Research into novel benzo[a]phenoxazine derivatives, which share the core phenoxazine (B87303) structure, has revealed potent and selective anticancer activity. nih.govresearchgate.net Studies on colorectal and breast cancer cell lines have demonstrated that these compounds can effectively reduce cell proliferation, survival, and migration. nih.gov The primary mechanisms responsible for these effects are multifaceted, involving the targeting of specific cellular organelles and pathways.

Lysosomal Dysfunction and Membrane Permeabilization Pathways

A key anticancer strategy of phenoxazine derivatives involves the induction of lysosomal dysfunction. Lysosomes are crucial for the survival of cancer cells, and targeting them has become a promising therapeutic approach. nih.gov Certain benzo[a]phenoxazine compounds, such as C9, A36, and A42, have been shown to accumulate selectively in the lysosomes of cancer cells. nih.govresearchgate.net

This accumulation leads to lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised. nih.gov The rupture of the lysosome releases its hydrolytic enzymes into the cytosol, which can trigger apoptotic signaling pathways. nih.gov This event is often accompanied by an increase in intracellular pH and is considered a direct cause of cell death induced by these compounds. nih.gov Studies using the benzo[a]phenoxazine lead compound BaP1 first established this link between lysosomal accumulation and LMP-induced cell death in colorectal cancer cells. nih.gov Subsequent research has confirmed this mechanism with more potent derivatives against both colorectal and breast cancer cell lines. nih.gov

DNA Intercalation and Topoisomerase Inhibition

Phenoxazine and its derivatives are known to disrupt DNA functions, primarily through intercalation. mdpi.com The planar aromatic ring system of the phenoxazine core allows the molecule to insert itself between the base pairs of the DNA double helix, a process stabilized by π-π stacking and hydrogen bonds. mdpi.comnih.gov This intercalation can lengthen and unwind the DNA, thereby inhibiting critical cellular processes like DNA replication and transcription. nih.govmdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The induction of cell death by phenoxazine derivatives is strongly linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov ROS are highly reactive metabolic byproducts that can damage cellular components, including DNA, proteins, and lipids. nih.govnih.gov In the context of phenoxazine-induced anticancer activity, the permeabilization of the lysosomal membrane is associated with a significant increase in intracellular ROS levels. nih.gov

This surge in ROS is believed to be connected to the lysosomal damage itself, contributing to a feedback loop that exacerbates cellular stress. nih.gov The oxidative stress resulting from high ROS levels can trigger pro-inflammatory signaling and activate cell death pathways. nih.gov Studies have shown that stabilizing lysosomal membranes can prevent the increase in oxidative DNA damage and subsequent apoptosis, highlighting the critical role of the lysosome-ROS axis in the mechanism of these compounds. nih.gov The generation of ROS is a key mechanism for many chemotherapeutic agents, and for phenoxazine derivatives, it appears to be a direct consequence of LMP. nih.govmdpi.com

| Compound | Cancer Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| C9, A36, A42 (Benzo[a]phenoxazine derivatives) | RKO (Colorectal), MCF7 (Breast) | Reduced cell proliferation, survival, and migration; Lysosomal accumulation; Lysosomal Membrane Permeabilization (LMP); Increased ROS levels; Apoptosis induction. | nih.govresearchgate.net |

| BaP1 (Benzo[a]phenoxazine lead compound) | Colorectal Cancer Cells | Promising anticancer activity related to lysosomal accumulation and LMP. | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Studies

Phenoxazine-amine derivatives effectively induce programmed cell death, or apoptosis, in cancer cells. nih.gov The upstream mechanisms, including LMP and ROS generation, converge on the activation of apoptotic pathways. nih.govnih.gov The release of lysosomal proteases, such as cathepsins, into the cytoplasm following LMP is a known trigger for the caspase cascade that executes apoptosis. researchgate.net

Furthermore, these compounds have been shown to decrease cancer cell proliferation. nih.gov This is demonstrated through methods like the Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) labeling procedure, which tracks cell division. By inhibiting proliferation, these derivatives modulate the cell cycle, preventing cancer cells from dividing and expanding. The induction of apoptosis, coupled with the inhibition of cell proliferation and migration, underscores the comprehensive anticancer activity of these phenoxazine derivatives at the preclinical level. nih.gov

Antifungal Mechanisms of Action

In addition to their anticancer properties, phenoxazine derivatives have shown promise as antifungal agents. nih.gov Their utility is particularly noted in strategies to combat drug-resistant fungal strains.

Synergistic Interactions with Standard Antifungal Agents

A significant finding in the antifungal application of these compounds is their ability to work synergistically with standard antifungal drugs like fluconazole. mdpi.com This is especially relevant for treating infections caused by fluconazole-resistant Candida species. Checkerboard assays are used to quantify these interactions, with a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 indicating synergy. mdpi.com

One benzo[a]phenoxazine derivative, A42, when combined with fluconazole, demonstrated synergistic effects against multiple resistant Candida species, including C. albicans, C. krusei, C. auris, and C. glabrata. mdpi.com This combination leads to a substantial reduction in the minimum inhibitory concentration (MIC) required for both drugs to be effective. mdpi.com This synergistic approach could enhance the efficacy of existing antifungal therapies and help overcome the challenge of drug resistance. mdpi.com

| Compound Combination | Fungal Species | Fractional Inhibitory Concentration Index (FICI) | Interaction Type | Reference |

|---|---|---|---|---|

| A42 + Fluconazole | C. albicans | 0.26 | Synergistic | mdpi.com |

| A42 + Fluconazole | C. krusei | 0.31 | Synergistic | mdpi.com |

| A42 + Fluconazole | C. auris | 0.31 | Synergistic | mdpi.com |

| A42 + Fluconazole | C. glabrata | 0.38 | Synergistic | mdpi.com |

Cellular Target Identification in Fungal Pathogens

The antifungal action of many agents is predicated on their ability to interact with specific molecular targets within the fungal cell. nih.gov For antifungal compounds, common mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is a vital component of the fungal cell membrane, interference with cell wall synthesis, or the inhibition of macromolecular synthesis like proteins and nucleic acids. nih.gov Recent studies on phenoxazine derivatives have shown activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov While the precise targets of 3-(10H-Phenoxazin-10-yl)propan-1-amine are yet to be definitively identified, it is hypothesized that its efficacy may stem from similar mechanisms, possibly through disruption of fungal cell membrane integrity or by inhibiting key enzymatic pathways essential for fungal survival.

Antiviral Mechanisms of Action

The phenoxazine scaffold is a recurring motif in the development of antiviral agents. nih.govresearchgate.net Research into phenoxazine-based nucleoside analogs has demonstrated a capacity to inhibit the replication of a diverse array of both DNA and RNA viruses. nih.govnih.gov These compounds have shown effectiveness against herpesviruses and flaviviruses by interfering with viral replication processes within host cells. nih.govresearchgate.net

Although specific studies on the antiviral mechanisms of 3-(10H-Phenoxazin-10-yl)propan-1-amine are limited, the established activity of its structural class suggests potential antiviral properties. The lipophilic nature of the phenoxazine ring system may facilitate its passage across viral and host cell membranes, a critical step for exerting an antiviral effect. The proposed mechanisms for related compounds often involve the inhibition of viral enzymes crucial for replication or interference with the synthesis of viral nucleic acids. nih.govnih.gov

Antibacterial Mechanisms of Action

Investigations into the antibacterial activities of phenoxazine derivatives have revealed significant efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net Studies on synthesized hexyl series compounds of phenoxazine have demonstrated notable antibacterial action against pathogens such as Staphylococcus aureus, Bacillus sp., and Vibrio cholerae. jocpr.comresearchgate.net

The precise antibacterial mechanism of 3-(10H-Phenoxazin-10-yl)propan-1-amine has not been fully elucidated. However, related compounds, such as synthetic 1,3-bis(aryloxy)propan-2-amines, have been shown to possess bactericidal properties. nih.gov Docking studies with these related compounds suggest potential molecular targets including the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI, which are essential for bacterial survival. nih.gov This suggests that 3-(10H-Phenoxazin-10-yl)propan-1-amine may act by inhibiting critical bacterial cellular processes.

Applications in Advanced Research Tools and Materials Science

Development of Fluorescent Probes for Bioimaging Applications

The phenoxazine (B87303) scaffold is a key component in the synthesis of fluorescent probes, which are molecules designed to detect and visualize specific targets within biological systems. The 3-(10H-Phenoxazin-10-yl)propan-1-amine structure serves as an excellent starting point for these probes, where the phenoxazine unit acts as the light-emitting core and the terminal amine group provides a reactive handle for attaching targeting or recognition moieties. nih.govthermofisher.com

The development of fluorescent probes that operate in the near-infrared (NIR) region of the electromagnetic spectrum (typically 650–900 nm) is highly desirable for biological imaging. NIR light offers distinct advantages, including deeper tissue penetration, minimal photodamage to biological samples, and reduced interference from cellular autofluorescence. researchgate.netmtu.edu

The design of NIR probes based on the phenoxazine scaffold follows several key principles:

Fluorophore Core: The extended π-conjugated system of the phenoxazine ring is inherently fluorescent and can be chemically modified to emit light in the NIR range. nih.gov

Recognition Moiety: To achieve specificity, a recognition group that selectively interacts with the target analyte is attached to the phenoxazine core. The propan-1-amine tail of the title compound is an ideal attachment point for these moieties.

Signaling Mechanism: The interaction between the recognition moiety and its target analyte must induce a measurable change in the probe's fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). rsc.orgrsc.org In a typical "turn-on" PET sensor, the fluorescence of the phenoxazine core is initially quenched by the recognition unit. Upon binding the analyte, this quenching is disrupted, and a strong fluorescent signal is produced. researchgate.netrsc.org

To visualize specific structures within a living cell, fluorescent probes must be designed to accumulate in the desired location. The 3-(10H-Phenoxazin-10-yl)propan-1-amine framework can be functionalized with specific targeting groups to direct the probe to organelles such as mitochondria, lysosomes, or the nucleus. nih.gov

For example, by modifying the core structure with positively charged groups, researchers have successfully created phenoxazine derivatives that selectively stain mitochondria. rsc.orgresearchgate.netpsu.edu Similarly, probes can be guided to lysosomes to report on the microenvironment within this organelle. rsc.org The ability to attach organelle-specific ligands to the propan-1-amine chain allows for precise spatial resolution in bioimaging, enabling the study of organelle function and dynamics in real time. nih.gov

| Probe Characteristic | Design Strategy | Target Organelle | Reference |

| Mitochondrial Targeting | Introduction of positively charged moieties to the phenoxazine structure. | Mitochondria | rsc.orgresearchgate.netpsu.edu |

| Lysosomal Targeting | Functionalization with groups that accumulate in acidic organelles. | Lysosomes | rsc.org |

| Nucleic Acid Visualization | Attachment of moieties that intercalate or bind to DNA/RNA. | Nucleus | nih.gov |

This table summarizes strategies for targeting cellular organelles using phenoxazine-based probes.

A significant application of phenoxazine-based probes is the detection of endogenous biomarkers, which are molecules produced within the body that can indicate a particular physiological state or disease.

Hypochlorous Acid (HOCl): Hypochlorous acid is a reactive oxygen species involved in inflammation and immune responses. researchgate.net Phenoxazine-based "turn-on" NIR probes have been engineered to detect HOCl with high sensitivity and selectivity. researchgate.netnih.gov The sensing mechanism often involves the specific oxidation of the phenoxazine heteroatom or an attached recognition site by HOCl, which triggers a significant increase in fluorescence. researchgate.netmdpi.com These probes have been used to image endogenous HOCl in living cells and in mouse models of arthritis. researchgate.net

Neutrophil Elastase (NE): Neutrophil elastase is a protease enzyme that serves as a key biomarker for inflammatory diseases. consensus.appresearchgate.net Fluorescent probes for NE are typically designed by linking the phenoxazine fluorophore to a peptide sequence that is specifically recognized and cleaved by the enzyme. acs.org Upon cleavage by active NE, the fluorophore is released from a quencher molecule, resulting in a strong "turn-on" fluorescent signal. This approach has enabled the visualization of NE activity in vitro and in vivo. consensus.appnih.gov

| Biomarker | Probe Design Principle | Sensing Mechanism | Application | References |

| Hypochlorous Acid (HOCl) | Phenoxazine core with an oxidizable recognition site. | Oxidation by HOCl inhibits PET, "turning on" fluorescence. | Imaging inflammation in cells and animal models. | researchgate.netnih.gov |

| Neutrophil Elastase (NE) | Phenoxazine fluorophore linked to a quencher via an NE-specific peptide. | Enzymatic cleavage of the peptide separates the fluorophore and quencher (FRET-based). | Visualizing NE activity in inflammatory disease models. | rsc.orgconsensus.appresearchgate.netacs.org |

This table details the design and application of phenoxazine-based probes for key endogenous biomarkers.

The utility of these fluorescent probes is demonstrated across various research models, from cell cultures to whole organisms.

In Vitro Imaging: In a laboratory setting, phenoxazine-based probes are applied to cultured cells (such as HeLa cells) to study subcellular processes. researchgate.netresearchgate.net Confocal microscopy is often used to acquire high-resolution images of the fluorescent signals, allowing researchers to observe the distribution of the target analyte or organelle within the cell. rsc.orgnih.gov

In Vivo Imaging: For pre-clinical research, these probes are administered to living animal models, most commonly mice, to non-invasively monitor biological processes related to diseases like cancer or inflammation. biocompare.comembopress.orgcrownbio.com The use of NIR probes is critical for in vivo studies, as the longer wavelength of light minimizes absorption and scattering by tissue, allowing for imaging at greater depths. researchgate.netcrownbio.com This methodology provides real-time spatial and temporal information on disease progression and response to therapy in a living organism. researchgate.netnih.gov

Chemical Sensing Technologies

Beyond bioimaging, the phenoxazine scaffold is integral to the development of chemosensors for environmental and industrial applications. The core principles of selectivity and signal transduction remain similar, but the targets and operational environments differ.

The design of phenoxazine-based chemical sensors involves the strategic combination of the phenoxazine signaling unit with a recognition element tailored to a specific chemical analyte. nih.gov The 3-(10H-Phenoxazin-10-yl)propan-1-amine structure offers a convenient platform for this, with the amine group serving as a versatile anchor for attaching various chelators or reactive groups.

Optimization focuses on enhancing key performance metrics:

Sensitivity: Achieving low detection limits, often down to the nanomolar level. nih.govresearchgate.net

Selectivity: Ensuring the sensor responds only to the target analyte, even in the presence of similar interfering species.

Response Time: Developing sensors that provide a rapid signal upon exposure to the analyte.

Researchers have successfully created phenoxazine-based fluorescent chemosensors for the detection of environmentally significant analytes such as cyanide and heavy metal ions like copper(II). nih.govresearchgate.net In these sensors, the binding of the ion to a recognition site attached to the phenoxazine probe triggers a distinct change in its fluorescence emission, allowing for quantitative detection. nih.gov The ongoing optimization of these systems, sometimes aided by computational and machine learning approaches, aims to produce highly efficient and field-deployable sensors for environmental monitoring. researchgate.net

Selectivity and Sensitivity Enhancement in Analyte Detection

The phenoxazine scaffold is a key component in the design of advanced chemosensors. Its inherent electron-donating nature and the ability to undergo reversible oxidation-reduction processes are fundamental to its function in analyte detection. The "butterfly-like" conformation of the phenoxazine ring can also play a role in creating specific binding pockets, enhancing molecular recognition.

The design of selective sensors often involves creating systems where each sensing element interacts differently with various analytes, producing a unique "fingerprint" for each substance. nih.gov This approach, known as array-based selective sensing, benefits from synthetically versatile molecules like phenoxazine derivatives. nih.gov The propylamine (B44156) group in 3-(10H-Phenoxazin-10-yl)propan-1-amine provides a crucial site for functionalization. This amine handle allows for the covalent attachment of the phenoxazine unit to other molecules or surfaces, enabling the construction of more complex sensor systems. By modifying the phenoxazine core or the side chain, researchers can fine-tune the sensor's electronic properties and steric environment, thereby optimizing its selectivity and sensitivity towards specific target analytes. Techniques such as molecular imprinting, which creates polymer-based receptors with high selectivity, often utilize functional monomers that can be based on such versatile chemical structures to achieve specific recognition of target molecules. researchgate.net

Contributions to Organic Electronics and Optoelectronic Materials

Phenoxazine derivatives are recognized for their significant contributions to the field of organic electronics, where they are utilized for their charge transport properties and high luminescence quantum yields. nih.govnih.gov The core structure is analogous to other well-known hole-transporting materials like triphenylamine, suggesting its potential in conducting and fluorescent applications. nih.gov The versatility of the phenoxazine skeleton allows for extensive structural modifications, which is crucial for developing new materials with enhanced capabilities for electronic and optoelectronic devices. nih.govresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, phenoxazine-based compounds have demonstrated considerable promise as multifunctional materials. nih.govresearchgate.net They are employed as hole-injection and hole-transport materials, as host materials for phosphorescent emitters, and as fluorescent emitters themselves. google.comgoogle.com

The effectiveness of phenoxazine derivatives in OLEDs stems from their electronic properties, which can be precisely tuned. For instance, the Highest Occupied Molecular Orbital (HOMO) energy levels of certain phenoxazine derivatives have been measured to be around -4.8 to -4.9 eV, which aligns well with the work function of common anodes like indium tin oxide (ITO) (4.8 eV) and the HOMO level of adjacent hole transport layers, facilitating efficient hole injection and transport. acs.orgacs.org This efficient charge injection leads to lower turn-on voltages for OLED devices. acs.org

Furthermore, phenoxazine derivatives contribute to the longevity and efficiency of OLEDs. Devices incorporating these materials have shown significantly higher power efficiencies and longer lifetimes compared to those using standard commercial materials. acs.orgacs.org For example, an OLED using a specific phenoxazine derivative as the hole injection layer (HIL) exhibited a power efficiency of 2.8 lm/W, a 33% improvement over a device with a commercial HIL, and its lifetime was approximately three times longer. acs.orgacs.org The rigid, non-planar structure of phenoxazine can also help suppress molecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state. rsc.org

Table 1: Performance of OLEDs Incorporating Phenoxazine Derivatives This table is interactive. You can sort and filter the data.

| Device Role | Specific Phenoxazine Derivative | Max. External Quantum Efficiency (EQEmax) | Power Efficiency (PEmax) | Reference |

|---|---|---|---|---|

| Hole Injection Layer | 1-PNA-BPBPOX | - | 2.8 lm/W | acs.org |

| Hole Transport Material | DDPPFPh | 27.2% | 69.1 lm/W | rsc.org |

| Orange TADF Emitter | DMAC-11-DPPZ | 23.8% | - | rsc.org |

| Orange TADF Emitter | PXZ-11-DPPZ | 13.7% | - | rsc.org |

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine's strong electron-donating character makes it an excellent core component for organic dyes used as sensitizers in DSSCs. nih.govresearchgate.net These devices mimic natural photosynthesis by using a dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). youtube.com The flexibility of the phenoxazine structure allows for the incorporation of various groups to optimize the dye's performance, such as lowering the energy bandgap and improving photocurrent efficiency. nih.gov

Table 2: Performance of DSSCs with Phenoxazine-Based Dyes This table is interactive. You can sort and filter the data.

| Dye Structure Feature | Overall Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|

| Core Phenoxazine with Furan Linker | 6.03% - 7.40% | - | diva-portal.org |

| Core Phenoxazine with Extra Donor Unit | - | 800 mV | diva-portal.org |

| Dye with Two 2,4-dibutoxyphenyl Units (IB3) | 7.0% | - | rsc.org |

| Solid-State DSC with IB4 Dye | 3.2% | - | rsc.org |

Catalytic Roles of Phenoxazine-Based Compounds

The redox activity of the phenoxazine scaffold has also been harnessed in the field of catalysis, particularly in photoredox catalysis. nih.gov Phenoxazine derivatives can be designed as potent, visible-light-absorbing organic photoredox catalysts. nih.govacs.org By modifying the core with electron-donating or electron-withdrawing substituents, researchers can systematically alter their photophysical properties, such as triplet energies and excited-state reduction potentials. nih.govacs.org

This tunability has enabled their use in organocatalyzed atom transfer radical polymerization (O-ATRP), a method for synthesizing polymers with controlled molecular weights and low dispersity. nih.gov Phenoxazine-based photocatalysts that strongly absorb visible light and possess high triplet excited state reduction potentials have been shown to maintain excellent control over the polymerization reaction. nih.gov Beyond polymerization, phenoxazine-based materials have been developed as heterogeneous catalysts for other important organic transformations. For example, a phenoxazine-based covalent triazine framework (NP-CTF) was successfully used for the photocatalytic aerobic hydroxylation of arylboronic acids to phenols, demonstrating high efficiency and reusability. rsc.org Another application involves using phenoxazine-based nanoparticles for photocatalytic hydrogen production. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Propan-1-amine Side Chain on Compound Behavior

In the analogous phenothiazine (B1677639) series, the length and structure of the alkylamine side chain have been shown to significantly affect the compound's metabolic fate and biological activity. For instance, studies on phenothiazine tranquilizers have revealed that a three-carbon aliphatic side chain, similar to the propan-1-amine chain, influences the formation of metabolites. Specifically, a radical with a three-carbon chain tends to form sulfoxide (B87167) and the parent compound, unless other nucleophiles are present. nih.gov In contrast, a shorter side chain can lead to dimerization and more pronounced hydroxylation. nih.gov This suggests that the three-carbon linker in 3-(10H-Phenoxazin-10-yl)propan-1-amine is crucial for its specific mode of action and metabolism.

Furthermore, the basicity of the terminal amine group allows for the formation of salts, enhancing aqueous solubility, and provides a key interaction point for binding to biological targets through hydrogen bonding or ionic interactions. The flexibility of the propyl chain enables the molecule to adopt various conformations, which can be essential for fitting into the binding pockets of enzymes or receptors. According to structure-activity relationship (SAR) studies on related phenoxazine (B87303) derivatives, shorter alkyl chains, such as methyl or ethyl groups, have been associated with good selectivity and higher activity. researchgate.net As the alkyl chain length increases, toxicity and selectivity can also increase. researchgate.net

Impact of Substitutions on the Phenoxazine Ring on Biological Activities and Photophysical Properties

The phenoxazine ring is a versatile platform that can be functionalized at various positions to modulate its biological and photophysical properties. These substitutions can fine-tune the electronic nature of the aromatic system, thereby influencing its reactivity, light-absorbing characteristics, and interaction with biological macromolecules.

Biological Activities:

Substitutions on the phenoxazine core have led to the development of compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov For example, the introduction of electron-withdrawing groups can enhance the antiproliferative activity of phenoxazine derivatives. researchgate.net In one study, N-benzoylated phenoxazines with a carbonitrile group were found to be potent inhibitors of multiple cancer cell lines. researchgate.net The position of the substituent is also critical; C-4 substituted phenoxazines have shown more potent class IIa HDAC inhibitory activities compared to their C-3 substituted counterparts. researchgate.net

The antiviral activity of phenoxazine nucleoside analogs is also sensitive to ring substitutions. The introduction of fatty alkoxy substituents at the 8-position of the phenoxazine system has been explored to develop novel antiviral agents. sigmaaldrich.com Some of these derivatives have shown promising activity against a range of DNA and RNA viruses. sigmaaldrich.com

Photophysical Properties:

The electron-donating nature of the phenoxazine ring makes it an excellent chromophore for applications in photoredox catalysis and fluorescent probes. researchgate.netnih.gov Substitutions on the ring can alter the absorption and emission wavelengths, as well as the excited-state redox potentials. nih.gov

Modification of the phenoxazine core with electron-donating and electron-withdrawing substituents has been used to tailor the triplet energies and excited-state reduction potentials of organic photoredox catalysts. nih.gov This allows for the rational design of catalysts for specific chemical transformations, such as organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov Furthermore, the development of environment-sensitive phenoxazine-based fluorophores has been achieved through strategic substitutions, enabling their use as fluorescent labels for biomolecules. researchgate.net

| Substitution Pattern | Effect on Biological Activity | Effect on Photophysical Properties |

| Electron-withdrawing groups (e.g., -CN, -NO2) | Enhanced antiproliferative activity. | Can alter excited state potentials for catalysis. nih.gov |

| C-4 substitution | Potent class II HDAC inhibition. researchgate.net | Can lead to π-π stacked interactions. researchgate.net |

| Fatty alkoxy chains (e.g., at C-8) | Potential for antiviral activity. sigmaaldrich.com | May influence solubility and membrane interactions. |

| Core arylation | Can modulate multidrug resistance. researchgate.net | Enhances visible-light absorption. researchgate.net |

Comparative Analysis with Analogous Heterocyclic Systems, e.g., Phenothiazines

Phenothiazines, where the oxygen atom in the central ring of phenoxazine is replaced by a sulfur atom, are the closest structural analogs to phenoxazines and provide a valuable basis for comparative analysis. While both scaffolds are electron-rich and have a folded "butterfly" conformation, the difference in the heteroatom (oxygen vs. sulfur) leads to distinct structural and electronic properties. nih.gov

The phenothiazine ring system is generally more puckered than that of phenoxazine. For example, the dihedral angle in 2,3-dinitrophenothiazine is 23°, whereas in analogous phenoxazines, it falls within the range of 3–10°. researchgate.net This difference in geometry can affect how these molecules interact with biological targets and how they pack in the solid state.

From an electronic standpoint, the sulfur atom in phenothiazines makes them more easily oxidized compared to their phenoxazine counterparts. nih.gov This is reflected in their lower oxidation potentials. nih.gov However, the bridging oxygen atom in phenoxazine can act as both a π-electron donor to stabilize the aminyl radical and a σ-electron acceptor to destabilize the aminyl radical cation, leading to a remarkable balance in H-atom transfer kinetics and stability to one-electron oxidation. sigmaaldrich.com

This difference in redox behavior has implications for their application as antioxidants and photoredox catalysts. Phenoxazines have been shown to have significantly greater reactivity as radical-trapping antioxidants compared to phenothiazines with comparable oxidative stability. sigmaaldrich.com In the context of photoredox catalysis, the choice between a phenoxazine and a phenothiazine core allows for the fine-tuning of the catalyst's redox properties. nih.gov

| Property | Phenoxazine Derivatives | Phenothiazine Derivatives |

| Central Heteroatom | Oxygen | Sulfur |

| Dihedral Angle | Generally smaller (e.g., 3-10°). researchgate.net | Generally larger (e.g., 23°). researchgate.net |

| Oxidation Potential | Generally higher (less easily oxidized). nih.gov | Generally lower (more easily oxidized). nih.gov |

| Antioxidant Activity | Highly reactive radical-trapping antioxidants. sigmaaldrich.com | Also effective, but generally less reactive for a given stability. sigmaaldrich.com |

| Biological Activity | Broad spectrum including anticancer and antiviral. researchgate.net | Broad spectrum including antipsychotic and antihistamine. |

Rational Design Principles for Optimized Phenoxazine-Amine Conjugates

The rational design of phenoxazine-amine conjugates involves a multi-parameter optimization process that considers the desired biological activity or photophysical property. Key principles include:

Modulation of Redox Potential: For applications in photoredox catalysis, the electron-donating or -withdrawing nature of substituents on the phenoxazine ring can be systematically varied to achieve the desired excited-state reduction potential. nih.gov Computational modeling, such as time-dependent density functional theory (TD-DFT), can guide the design of catalysts with specific absorption profiles. nih.gov

Enhancing Biological Potency and Selectivity: In medicinal chemistry, the design of potent and selective inhibitors often involves a combination of structural modifications. For instance, in the design of factor Xa inhibitors based on a benzoxazine (B1645224) core, structure-activity relationship studies and molecular modeling were combined to optimize the interactions with the enzyme's active site. This can involve modifying the side chain to improve binding affinity and tailoring the core structure to enhance selectivity over other related enzymes.

Improving Pharmacokinetic Properties: The amine side chain can be modified to improve properties such as solubility and membrane permeability. The introduction of polar groups or the formation of salts can enhance aqueous solubility, while lipophilic modifications can improve passage across biological membranes.

Bioisosteric Replacement: The principle of bioisosteric replacement is often employed, where a functional group is replaced by another with similar physical or chemical properties. The substitution of a phenothiazine core with a phenoxazine core is a prime example, allowing for the exploration of how this change affects the biological activity profile of a compound series. researchgate.net

By systematically applying these principles, researchers can design and synthesize optimized phenoxazine-amine conjugates with tailored properties for a wide range of applications, from targeted therapeutics to advanced materials.

Future Directions and Pre Clinical Research Prospects

Exploration of Novel Synthetic Pathways for Diverse Phenoxazine-Amine Architectures

The continued evolution of phenoxazine-based research heavily relies on the development of versatile and efficient synthetic strategies. While classical methods like the thermal condensation of o-aminophenol have been known since 1887, modern organic synthesis seeks to create a wider array of derivatives with greater control and efficiency nih.gov.

Future synthetic explorations are likely to focus on:

Developing one-pot procedures: These methods improve efficiency and yield, as demonstrated in the synthesis of some benzo[a]phenoxazine derivatives, which are promising antimalarial agents researchgate.net.

Utilizing advanced coupling reactions: Techniques like the Sonogashira cross-coupling have been employed to create new alkynyl derivatives of phenoxazine (B87303) researchgate.net. Further application of modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) can facilitate the introduction of diverse substituents onto the phenoxazine core or the amine side chain, creating extensive libraries of analogues for screening acs.org.

Microwave-assisted and photochemical reactions: These techniques can accelerate reaction times and provide access to unique chemical spaces that are not achievable through conventional heating, as seen in the synthesis of related benzimidazole derivatives mdpi.com.

Functionalization of the amine group: Modifying the terminal amine of the propan-1-amine chain to create various amides, sulfonamides, and other functional groups can significantly alter the compound's physicochemical properties and biological activity. For instance, creating chloroacetamide derivatives of related tricyclic compounds has yielded potent antiprotozoal agents researchgate.net.

These advanced synthetic approaches will enable the systematic exploration of the structure-activity relationships (SAR) of phenoxazine-amines, allowing for the fine-tuning of their properties for specific applications.

Deeper Mechanistic Elucidation of Identified Biological Targets

Phenoxazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties nih.govresearchgate.net. However, for many of these compounds, the precise molecular mechanisms remain to be fully understood. Future pre-clinical research will need to move beyond initial activity screening to a more profound mechanistic investigation.

Key areas for deeper mechanistic studies include:

Target Identification and Validation: While some phenoxazines are known to intercalate with DNA, this is not the only mode of action researchgate.netresearchgate.net. Research on benzo[a]phenoxazine derivatives points to the lysosome as a key target, with potent compounds inducing lysosomal membrane permeabilization (LMP), leading to apoptotic cell death in cancer cells nih.gov. Investigating whether 3-(10H-Phenoxazin-10-yl)propan-1-amine or its analogues share this mechanism is a critical next step.

Pathway Analysis: Studies have shown that the lipophilicity and chain length at the N10-position of the phenoxazine ring can influence the inhibition of key signaling pathways, such as the Akt pathway in rhabdomyosarcoma cells researchgate.net. A comprehensive analysis of how different phenoxazine-amine structures affect critical cellular signaling pathways (e.g., apoptosis, cell cycle, inflammation) is necessary.

Structural Biology: Obtaining co-crystal structures of phenoxazine-amine compounds bound to their biological targets (e.g., enzymes, receptors, nucleic acids) would provide invaluable atomic-level insights into their mechanism of action. This information is crucial for rational drug design and the development of next-generation derivatives with enhanced specificity and potency.

The following table summarizes the observed biological activities and potential mechanisms for various phenoxazine compounds, highlighting areas for future investigation.

| Phenoxazine Type | Observed Biological Activity | Potential or Identified Mechanism | Reference |

| Benzo[a]phenoxazines | Anticancer (Colorectal, Breast) | Accumulation in lysosomes, induction of Lysosomal Membrane Permeabilization (LMP), apoptosis | nih.gov |

| N10-substituted Phenoxazines | Anticancer (Rhabdomyosarcoma) | Inhibition of Akt phosphorylation; activity correlated with lipophilicity and alkyl chain length | researchgate.net |

| Aminophenoxazinones | Anti-inflammatory, Anticancer | Induction of apoptotic cell death in neutrophils and neuroblastoma cells | nih.gov |

| Actinomycin D | Antibiotic, Anticancer | Intercalation into DNA between guanine-cytosine base pairs, inhibiting cell transcription | researchgate.net |

Integration into Multifunctional Probes and Theranostic Agents

The inherent fluorescence of the phenoxazine core makes it an attractive scaffold for applications beyond traditional therapeutics. The development of "theranostics"—agents that combine therapeutic and diagnostic capabilities—is a rapidly growing field where phenoxazine-amines could make a significant impact acs.orgnih.gov.

Future prospects in this area involve designing derivatives of 3-(10H-Phenoxazin-10-yl)propan-1-amine that can:

Act as Fluorescent Probes: The phenoxazine structure is a key component in dyes and biological markers nih.govresearchgate.net. By modifying the core or side chain, probes can be designed to detect specific analytes or changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species (ROS) nih.govnih.gov. For example, phenoxazine-based compounds have been successfully used to detect hypochlorous acid, which is linked to diseases like atherosclerosis nih.gov.

Function as Theranostic Prodrugs: A theranostic agent could be designed where the phenoxazine acts as a fluorophore linked to a therapeutic drug. The fluorescence might be initially "quenched" and only activated upon release of the drug in response to a specific stimulus within a target cell (e.g., an enzyme or a change in pH) acs.orgnih.gov. This would allow for real-time visualization of drug delivery and activation.

Enable Image-Guided Therapy: By attaching a targeting moiety (e.g., a peptide that binds to cancer cells) to a fluorescent phenoxazine-amine conjugate, the accumulation of the compound in diseased tissue can be monitored non-invasively, guiding therapeutic decisions and assessing treatment efficacy nih.gov.

Expanding the Scope of Applications for Phenoxazine-Amine Structures in Scientific Research

Beyond medicinal chemistry, the unique electronic and physicochemical properties of the phenoxazine scaffold open doors to a wide range of scientific and industrial applications. Research into 3-(10H-Phenoxazin-10-yl)propan-1-amine and its analogues could expand into several novel areas.

| Field | Potential Application of Phenoxazine-Amine Structures | Underlying Property | Reference |

| Material Science | Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells, Organic Semiconductors | High luminescence quantum yields, good film-forming properties, and charge carrier mobilities. | researchgate.netnih.gov |

| Antioxidant Chemistry | Radical-Trapping Antioxidants (RTAs) for protecting materials like petroleum products from autoxidation. | Exceptionally fast H-atom transfer kinetics combined with high stability to one-electron oxidation. | acs.org |

| Electrochemistry | Electrolytes for aqueous flow batteries. | Reversible redox chemistry and stability during charge-discharge cycles. | acs.org |

| Biochemical Assays | Acid-base indicators and biological markers for laboratory use. | Changes in spectroscopic properties in response to environmental changes. | nih.gov |

Future work could focus on synthesizing polymers or oligomers containing the phenoxazine-amine unit to create novel conductive and fluorescent materials nih.gov. Furthermore, the remarkable radical-trapping antioxidant activity of phenoxazines, which can exceed that of commonly used diphenylamines and phenothiazines, warrants investigation for applications in preventing oxidative degradation of various materials acs.org. The ability to tune the redox potential of these structures also makes them interesting candidates for energy storage applications, such as in flow batteries acs.org.

Q & A

Q. What are the optimal microwave-assisted synthesis protocols for 3-(10H-Phenoxazin-10-yl)propan-1-amine to improve yield and purity?

Microwave-assisted synthesis significantly accelerates reaction kinetics and enhances selectivity. A general protocol involves:

- Reacting phenoxazine precursors with propan-1-amine derivatives under controlled microwave irradiation (100–150°C, 10–30 min).

- Using polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane) and verifying purity by HPLC (>95%) and NMR spectroscopy .

- Key parameters: irradiation time, temperature, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 3-(10H-Phenoxazin-10-yl)propan-1-amine?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions on the phenoxazine core. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while the propan-1-amine chain appears at δ 2.5–3.5 ppm .

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N vibrations at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 280.4100 for C19H24N2).

Q. What safety protocols are essential when handling 3-(10H-Phenoxazin-10-yl)propan-1-amine given its acute toxicity profile?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate skin washing with soap/water (H315) and eye irrigation for 15+ minutes (H319). Consult medical professionals for exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in X-ray crystallographic data when determining the crystal structure of 3-(10H-Phenoxazin-10-yl)propan-1-amine derivatives?

- Software Tools : Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids. Discrepancies in thermal parameters may arise from disorder; apply "ISOR" restraints to suppress unrealistic atomic motions .

- Data Validation : Cross-check with PLATON to detect missed symmetry or twinning. For high-resolution data, employ the Hirshfeld surface analysis to assess intermolecular interactions.

- Case Study : A derivative with ambiguous electron density at the propan-1-amine chain was resolved by re-refining occupancy factors and applying geometric constraints .

Q. What experimental strategies are employed to evaluate 3-(10H-Phenoxazin-10-yl)propan-1-amine's efficacy as a neuronal calcium channel blocker?

- In Vitro Patch-Clamp Assays : Measure ion current inhibition in HEK293 cells expressing Cav2.2 channels.

- Structure-Activity Relationship (SAR) : Modify the phenoxazine core (e.g., sulfonyl or halogen substituents) to enhance binding affinity. A related sulfonylphenoxazine derivative showed IC50 = 0.8 µM in calcium flux assays .

- Molecular Docking : Use AutoDock Vina to simulate interactions with channel pore regions, prioritizing residues like Glu1773 for hydrogen bonding.

Q. How does the incorporation of 3-(10H-Phenoxazin-10-yl)propan-1-amine into TADF materials affect OLED device efficiency?

- Role in TADF : The phenoxazine moiety facilitates reverse intersystem crossing (RISC) via a small singlet-triplet energy gap (ΔEST < 0.3 eV).

- Device Fabrication : Co-deposit the compound with carbazole derivatives (e.g., 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) as an emissive layer.

- Performance Metrics : External quantum efficiency (EQE) >20% and luminance >10,000 cd/m² have been reported for analogous phenoxazine-based OLEDs .

Q. What methodological considerations are crucial when analyzing the hygroscopic decomposition pathways of 3-(10H-Phenoxazin-10-yl)propan-1-amine under ambient conditions?

- Stability Studies : Store samples in desiccators (0% RH) and monitor mass loss via TGA. Hygroscopic degradation typically manifests as a 5–10% weight gain within 48 hours at 60% RH.

- Degradation Products : LC-MS identifies hydrolyzed byproducts (e.g., phenoxazine-10-ol).

- Mitigation : Use anhydrous solvents during synthesis and add stabilizers (e.g., BHT) to suppress oxidation .

Notes

- Contradictions in Data : Crystallographic refinements may conflict with NMR data due to dynamic disorder; multi-technique validation is critical.

- Key Omissions : Limited evidence exists on the compound’s pharmacokinetics, necessitating further in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products